molecular formula C8H17NO3 B14275552 Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate CAS No. 172585-00-1

Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate

Katalognummer: B14275552
CAS-Nummer: 172585-00-1
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: IWWLGURRMLSOCK-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate is a chemical compound with a complex structure that includes an ethyl ester group, a hydroxyl group, and a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate typically involves the esterification of (3R)-4-(dimethylamino)-3-hydroxybutanoic acid with ethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Wirkmechanismus

The mechanism of action of Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds, the ester group can undergo hydrolysis, and the dimethylamino group can engage in nucleophilic interactions.

Vergleich Mit ähnlichen Verbindungen

Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate can be compared with similar compounds such as:

    Ethyl 3-(dimethylamino)acrylate: Similar in structure but with an acrylate group instead of a hydroxyl group.

    Ethyl 3-dimethylaminopropionate: Similar but with a propionate group instead of a hydroxyl group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

172585-00-1

Molekularformel

C8H17NO3

Molekulargewicht

175.23 g/mol

IUPAC-Name

ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate

InChI

InChI=1S/C8H17NO3/c1-4-12-8(11)5-7(10)6-9(2)3/h7,10H,4-6H2,1-3H3/t7-/m1/s1

InChI-Schlüssel

IWWLGURRMLSOCK-SSDOTTSWSA-N

Isomerische SMILES

CCOC(=O)C[C@H](CN(C)C)O

Kanonische SMILES

CCOC(=O)CC(CN(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.